1H and 13C NMR spectral data for 4-(2-(Trifluoromethyl)phenyl)picolinic acid
1H and 13C NMR spectral data for 4-(2-(Trifluoromethyl)phenyl)picolinic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(2-(Trifluoromethyl)phenyl)picolinic Acid
Introduction
4-(2-(Trifluoromethyl)phenyl)picolinic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a picolinic acid moiety linked to a trifluoromethyl-substituted phenyl ring, presents a unique electronic and steric environment. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of this compound. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 4-(2-(trifluoromethyl)phenyl)picolinic acid, offering insights into spectral interpretation, experimental design, and data acquisition for researchers in drug development and related scientific fields.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-(2-(trifluoromethyl)phenyl)picolinic acid. These predictions are based on established principles of NMR spectroscopy and analysis of structurally analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data for 4-(2-(Trifluoromethyl)phenyl)picolinic acid (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~13.5 | br s | - | 1H | COOH |
| ~8.8 | d | ~5.0 | 1H | H-6 (Picolinic Acid) |
| ~8.2 | s | - | 1H | H-3 (Picolinic Acid) |
| ~7.9 | d | ~7.8 | 1H | H-3' (Phenyl) |
| ~7.8 | t | ~7.6 | 1H | H-4' (Phenyl) |
| ~7.7 | t | ~7.6 | 1H | H-5' (Phenyl) |
| ~7.6 | d | ~7.8 | 1H | H-6' (Phenyl) |
| ~7.5 | d | ~5.0 | 1H | H-5 (Picolinic Acid) |
Table 2: Predicted ¹³C NMR Spectral Data for 4-(2-(Trifluoromethyl)phenyl)picolinic acid (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) | Assignment |
| ~166.0 | s | - | COOH |
| ~151.0 | s | - | C-2 (Picolinic Acid) |
| ~150.0 | s | - | C-6 (Picolinic Acid) |
| ~148.0 | s | - | C-4 (Picolinic Acid) |
| ~139.0 | s | - | C-1' (Phenyl) |
| ~133.0 | s | - | C-4' (Phenyl) |
| ~131.0 | s | - | C-6' (Phenyl) |
| ~129.0 | s | - | C-5' (Phenyl) |
| ~127.0 | q | ~30 | C-2' (Phenyl) |
| ~125.0 | q | ~5 | C-3' (Phenyl) |
| ~124.0 | q | ~272 | CF₃ |
| ~123.0 | s | - | C-5 (Picolinic Acid) |
| ~122.0 | s | - | C-3 (Picolinic Acid) |
Spectral Interpretation and Rationale
¹H NMR Spectrum
The proton NMR spectrum is anticipated to display distinct signals for both the picolinic acid and the trifluoromethylphenyl moieties.
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Carboxylic Acid Proton: A broad singlet appearing at a very downfield chemical shift (~13.5 ppm) is characteristic of a carboxylic acid proton due to its acidic nature and hydrogen bonding with the DMSO solvent.
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Picolinic Acid Ring Protons: The picolinic acid ring protons (H-3, H-5, and H-6) will exhibit chemical shifts and coupling patterns typical for a substituted pyridine ring.[1][2] H-6, being adjacent to the nitrogen atom, is expected to be the most deshielded. H-3 and H-5 will appear at slightly more upfield positions. The coupling between H-5 and H-6 will result in a doublet for each, with a typical ortho coupling constant of approximately 5.0 Hz.
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Trifluoromethylphenyl Ring Protons: The protons on the trifluoromethylphenyl ring will appear in the aromatic region. The trifluoromethyl group is a strong electron-withdrawing group, which will generally deshield the aromatic protons. The substitution at the 2-position will lead to a complex splitting pattern for the four adjacent protons (H-3' to H-6'). These will likely appear as a series of multiplets (doublets and triplets) due to ortho and meta couplings.
¹³C NMR Spectrum
The carbon NMR spectrum will provide key information about the carbon framework of the molecule.
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Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate at a downfield chemical shift of around 166.0 ppm.
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Picolinic Acid Ring Carbons: The carbon atoms of the picolinic acid ring will have chemical shifts influenced by the nitrogen atom and the carboxylic acid group.[3]
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Trifluoromethylphenyl Ring Carbons: The carbons of the phenyl ring will show the influence of the trifluoromethyl substituent. The carbon directly attached to the CF₃ group (C-2') will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with a large coupling constant of approximately 272 Hz.[4] The adjacent carbon (C-3') will also exhibit a smaller quartet splitting due to two-bond coupling (²JCF). The carbon of the CF₃ group itself will also be a quartet with a very large ¹JCF coupling constant.[4][5] The low intensity of quaternary carbon signals and the splitting into a quartet can make the CF₃ carbon signal difficult to observe without a sufficient number of scans.[4]
Experimental Protocol for NMR Data Acquisition
This section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 4-(2-(trifluoromethyl)phenyl)picolinic acid.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to the good solubility of the carboxylic acid.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition (400 MHz Spectrometer):
- Tuning and Matching: Tune and match the probe for the ¹H frequency.
- Locking: Lock the spectrometer on the deuterium signal of the DMSO-d₆.
- Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
- Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Spectral Width: 16 ppm (centered around 6 ppm).
- Processing:
- Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).
- Phase correct the spectrum.
- Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).
- Integrate the signals.
3. ¹³C NMR Acquisition (100 MHz Spectrometer):
- Tuning and Matching: Tune and match the probe for the ¹³C frequency.
- Acquisition Parameters:
- Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans: 1024-4096 scans, or more, may be necessary to observe the quaternary carbons and the CF₃ signal.[4]
- Relaxation Delay (d1): 2-5 seconds. A longer delay may be beneficial for quaternary carbons.[4]
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width: 240 ppm (centered around 120 ppm).
- Processing:
- Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).
- Phase correct the spectrum.
- Calibrate the chemical shift scale to the solvent peak of DMSO-d₆ (δ = 39.52 ppm).
Visualizations
Molecular Structure
Caption: Molecular structure of 4-(2-(Trifluoromethyl)phenyl)picolinic acid.
NMR Analysis Workflow
Caption: Experimental workflow for NMR analysis.
References
- Jin, L., Le, Z. G., & Qing, F.-L. (n.d.). Supporting Information.
-
SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Viesser, R. V., & Tormena, C. F. (2020). Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540-547. [Link]
-
Zhang, Z., et al. (n.d.). 13C Chemical Shift Assignment of Solid 2-Picolinic Acid by DFT/Crystallography Integrated Approach. Retrieved from [Link]
-
Filarowski, A., et al. (2018). NMR and XRD Study of Hydrogen Bonding in Picolinic Acid N-Oxide in Crystalline State and Solutions: Media and Temperature Effects on Potential Energy Surface. The Journal of Physical Chemistry A. [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Stare, J., et al. (2022). 17O NMR and DFT study of hydrogen bonding: Proton sharing and incipient transfer. Lithuanian Journal of Physics. [Link]
-
ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
BIO Web of Conferences. (n.d.). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, simulated). Retrieved from [Link]
-
FooDB. (2011). Showing Compound Picolinic acid (FDB022926). Retrieved from [Link]
-
Sharma, M., et al. (n.d.). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
-
Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][7]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]
-
ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
